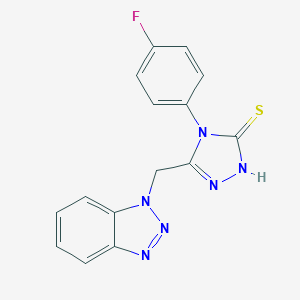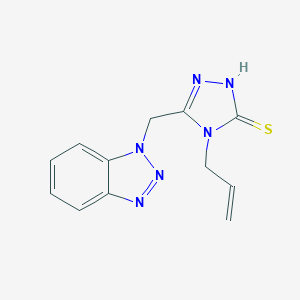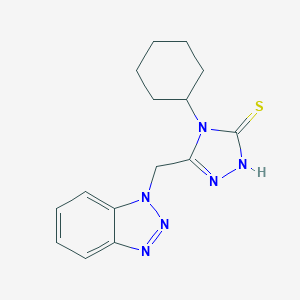![molecular formula C24H17F3N6OS B292671 2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The binding of copper ions to the compound leads to a significant increase in fluorescence intensity, which can be used to detect the presence of copper ions in biological systems.
Biochemical and Physiological Effects:
2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone has not been extensively studied for its biochemical and physiological effects. However, the compound has been shown to be non-toxic to cells, making it a promising tool for studying metal ion trafficking in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is its selectivity for copper ions, which makes it a valuable tool for studying copper trafficking in cells. However, the compound has limitations in terms of its solubility in aqueous solutions, which can affect its use in biological systems.
Zukünftige Richtungen
There are several future directions for research on 2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone. One area of interest is the development of derivatives of the compound with improved solubility in aqueous solutions. Another direction is the use of the compound as a tool for studying other metal ions in biological systems. Additionally, the compound could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a chemical compound with potential applications in various fields of scientific research. Its selectivity for copper ions makes it a valuable tool for studying copper trafficking in cells, and future research could lead to the development of derivatives with improved solubility and applications in other fields.
Synthesemethoden
The synthesis of 2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone involves the reaction of 1-(phenylthio)-2-(1H-1,2,3-benzotriazol-1-yl)-1-(trifluoromethyl)ethanone with 5-amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. The compound has been shown to selectively bind to copper ions, making it a promising tool for studying copper trafficking in cells.
Eigenschaften
Molekularformel |
C24H17F3N6OS |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C24H17F3N6OS/c25-24(26,27)17-9-6-10-18(13-17)33-22(14-32-20-12-5-4-11-19(20)28-31-32)29-30-23(33)35-15-21(34)16-7-2-1-3-8-16/h1-13H,14-15H2 |
InChI-Schlüssel |
ULRREIWAFFZAPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)




![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)